molecular formula C6H3BrF2S B1392981 4-Bromo-2,6-difluorobenzenethiol CAS No. 1188368-59-3

4-Bromo-2,6-difluorobenzenethiol

Cat. No. B1392981
M. Wt: 225.06 g/mol
InChI Key: IRSLULXVIKGHBM-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorobenzenethiol is a sulfur-containing aromatic compound . It is a midbody compound of liquid crystalline cpd .


Synthesis Analysis

The synthesis of 4-Bromo-2,6-difluorobenzenethiol involves the use of raw materials such as tetrahydrofuran, potassium tert butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium . The preparation method does not adopt the hypertoxic potassium cyanide and strong corrosive substances such as sulfuric acid, bromine, and the like, which are adopted in the existing process, thus reducing the environmental pollution .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2,6-difluorobenzenethiol is C6H3BrF2S . The average mass is 217.998 Da and the monoisotopic mass is 216.933853 Da .

Scientific Research Applications

Organometallic Methods and Synthesis

Research by Schlosser and Heiss (2003) demonstrates the application of modern organometallic methods using 1,3-difluorobenzene, a related compound, to synthesize various substituted benzoic acids, including 4-bromo-2,6-difluorobenzoic acid. This study highlights the strategic use of deprotonation and electrophilic substitution reactions in synthesizing halogenated compounds (Schlosser & Heiss, 2003).

Electrophilic Substitution in Fluorobenzenes

Coe, Stuart, and Moody (1998) investigated the electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes, providing insights into bromodesilylation reactions leading to the formation of bromodifluorobenzenes. This study contributes to understanding the chemical behavior and potential applications of compounds like 4-bromo-2,6-difluorobenzenethiol (Coe, Stuart, & Moody, 1998).

Thermal Degradation Studies

Evans and Dellinger (2005, 2006) conducted studies on the oxidative thermal degradation of 2-bromophenol, a chemical relative to 4-bromo-2,6-difluorobenzenethiol. These studies are crucial for understanding the thermal behavior and degradation products of such compounds under high-temperature conditions (Evans & Dellinger, 2005); (Evans & Dellinger, 2006).

Synthesis of Aromatic Organic Intermediates

Research by Yu (2008) on the synthesis of various dimethyl-4-bromoiodobenzenes highlights the potential use of halogenated compounds in organic chemistry and their role as intermediates in various fields (Yu, 2008).

Bromination Techniques

Diemer, Leroux, and Colobert (2011) described efficient methods for synthesizing 1,2-dibromobenzenes, demonstrating the importance of halogenation techniques in organic synthesis. This research is relevant to understanding the chemical processes involved in creating compounds similar to 4-bromo-2,6-difluorobenzenethiol (Diemer, Leroux, & Colobert, 2011).

Safety And Hazards

4-Bromo-2,6-difluorobenzenethiol is toxic if swallowed and harmful in contact with skin or if inhaled . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-bromo-2,6-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSLULXVIKGHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-difluorobenzenethiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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